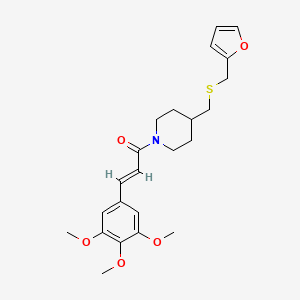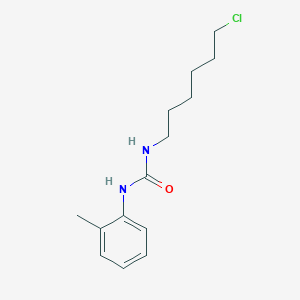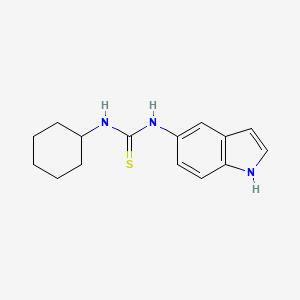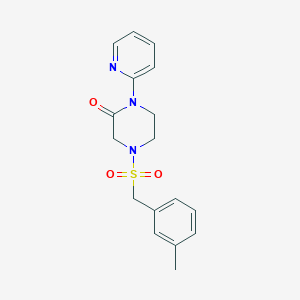
(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve a study of how the compound reacts with other compounds. This could include its behavior in different conditions like temperature, pressure, in the presence of catalysts, etc.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.科学的研究の応用
Chemical Synthesis and Medicinal Chemistry Insights
A pivotal area of application for this compound lies within the realm of chemical synthesis, where its structural complexity and potential for modification make it a candidate for developing novel pharmaceutical agents. For instance, the molecule's incorporation into piperidine derivatives illustrates its versatility in creating compounds with potential therapeutic applications, such as alpha-subtype selective 5-HT-1D receptor agonists, which have been studied for migraine treatment with fewer side effects (Habernickel, 2001). Moreover, advancements in synthetic methods have facilitated the development of piperidine ring-modified thiophene, furan, and pyridyl analogues, showcasing the adaptability of such compounds in drug design and synthesis (Ojo, 2012).
Pharmacological and Biological Applications
From a pharmacological perspective, derivatives of this compound have been explored for their potential in treating various medical conditions. Notably, the molecule's structural attributes allow for its involvement in creating ligands that target specific receptors, offering insights into the design of antipsychotic drugs with affinity for dopamine and serotonin receptors. Such research underlines the importance of conformationally constrained compounds in developing new therapeutic agents with specific target receptor profiles, aiming to minimize side effects and enhance efficacy (Raviña et al., 2000).
Additionally, the compound's utility extends to the development of novel materials with potential applications in imaging and diagnostic processes. For example, the synthesis of PET radiotracers targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging microglia suggests its applicability in studying neuroinflammation, thereby contributing to the understanding and potential treatment of neuropsychiatric disorders (Horti et al., 2019).
Material Science and Nonlinear Optical Applications
In material science, the exploration of this compound's derivatives for nonlinear optical applications underscores its significance beyond medicinal chemistry. The synthesis of novel chalcone materials derived from the compound, demonstrating higher thermal stability and second harmonic generation efficiency, highlights its potential in developing advanced materials for optical technologies (Satheeshchandra et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc.
将来の方向性
This would involve potential applications or areas of research involving the compound.
特性
IUPAC Name |
(E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-26-20-13-18(14-21(27-2)23(20)28-3)6-7-22(25)24-10-8-17(9-11-24)15-30-16-19-5-4-12-29-19/h4-7,12-14,17H,8-11,15-16H2,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFHNHXEISPBOX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)
![N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide](/img/structure/B2731499.png)
![4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2731500.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2731501.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2731505.png)


![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)

![N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B2731513.png)

![methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride](/img/structure/B2731517.png)